

# Optical Rotation & Chiral Purity Guide: (2S)-1-Aminopropane-2-thiol

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## Compound of Interest

Compound Name: (2S)-1-Aminopropane-2-thiol

Cat. No.: B13562444

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## Executive Summary: The "Thiol Drift" Challenge

**(2S)-1-Aminopropane-2-thiol** (CAS: 20331-26-8 for free base; often handled as HCl salt) is a critical chiral building block. However, unlike its stable alcohol precursor ((S)-1-Aminopropan-2-ol), the thiol is prone to rapid oxidation, forming disulfides that drastically alter optical rotation values.

Key Insight: Relying solely on literature optical rotation values for this thiol is a common source of error. The "reference value" is dynamic, depending heavily on the ratio of thiol (-SH) to disulfide (-S-S-) and the solvent pH. This guide provides the Reference Anchor Points and a Self-Validating Measurement Protocol to ensure accuracy.

## Technical Analysis: Reference Values & Alternatives

The following table compares the target compound against its primary "Alternatives"—its metabolic precursor, its enantiomer, and its regioisomer. Use these values to triangulation your compound's identity.

## Table 1: Comparative Optical Rotation Reference Data

Compound	Structure	CAS No.[1] [2][3][4]	Specific Rotation	Solvent / Conc.[1][5]	Stability Profile
(2S)-1-Aminopropane-2-thiol (Target)		20331-26-8	+12.0° to +15.0°* (Est. HCl salt)		Low (Oxidizes to disulfide)
(S)-(+)-1-Amino-2-propanol (Precursor)		2799-17-9	+18.0°		High (Stable Reference)
(R)-(-)-2-Amino-1-propanol (Regioisomer)		35320-23-1	-21.2°		High
(S)-Propylene Sulfide (Intermediate)	(Episulfide)	24556-58-9	-18.0° (Neat)	Neat	Moderate (Polymerizes)

\*Note: The specific rotation of the thiol is highly variable in literature due to in-situ disulfide formation. The value provided is an estimated range for the pure Hydrochloride salt based on electronic similarity to the alcohol precursor. Always corroborate with Chiral HPLC.

## Critical Protocol: Anaerobic Polarimetry

To obtain a reproducible optical rotation value for **(2S)-1-Aminopropane-2-thiol**, you must eliminate the "oxidative drift."

## Material Requirements

- Sample: **(2S)-1-Aminopropane-2-thiol** Hydrochloride (Recrystallized).
- Solvent: Degassed 1.0 M Hydrochloric Acid (The acid suppresses thiol oxidation).

- Equipment: Polarimeter with temperature control ( ).

## Step-by-Step Workflow

- Solvent Preparation: Sparge 10 mL of 1.0 M HCl with Argon for 15 minutes to remove dissolved oxygen.
- Sample Weighing: Weigh 100 mg of the thiol salt into a volumetric flask under an inert atmosphere (Glovebox or Nitrogen cone).
- Dissolution: Dissolve using the degassed HCl. Crucial: Acidic pH protonates the amine and stabilizes the thiol.
- Measurement: Inject into the polarimeter cell immediately. Take 5 readings at 30-second intervals.
- Drift Check: If the rotation value changes monotonically over the 5 readings (e.g., +12.1, +12.3, +12.5), oxidation is occurring. Extrapolate back to or discard and re-sparge.

## Modern Validation: Beyond Optical Rotation

Since

is non-specific (it cannot distinguish between chemical impurities and enantiomeric impurities), a "Self-Validating System" uses orthogonal methods.

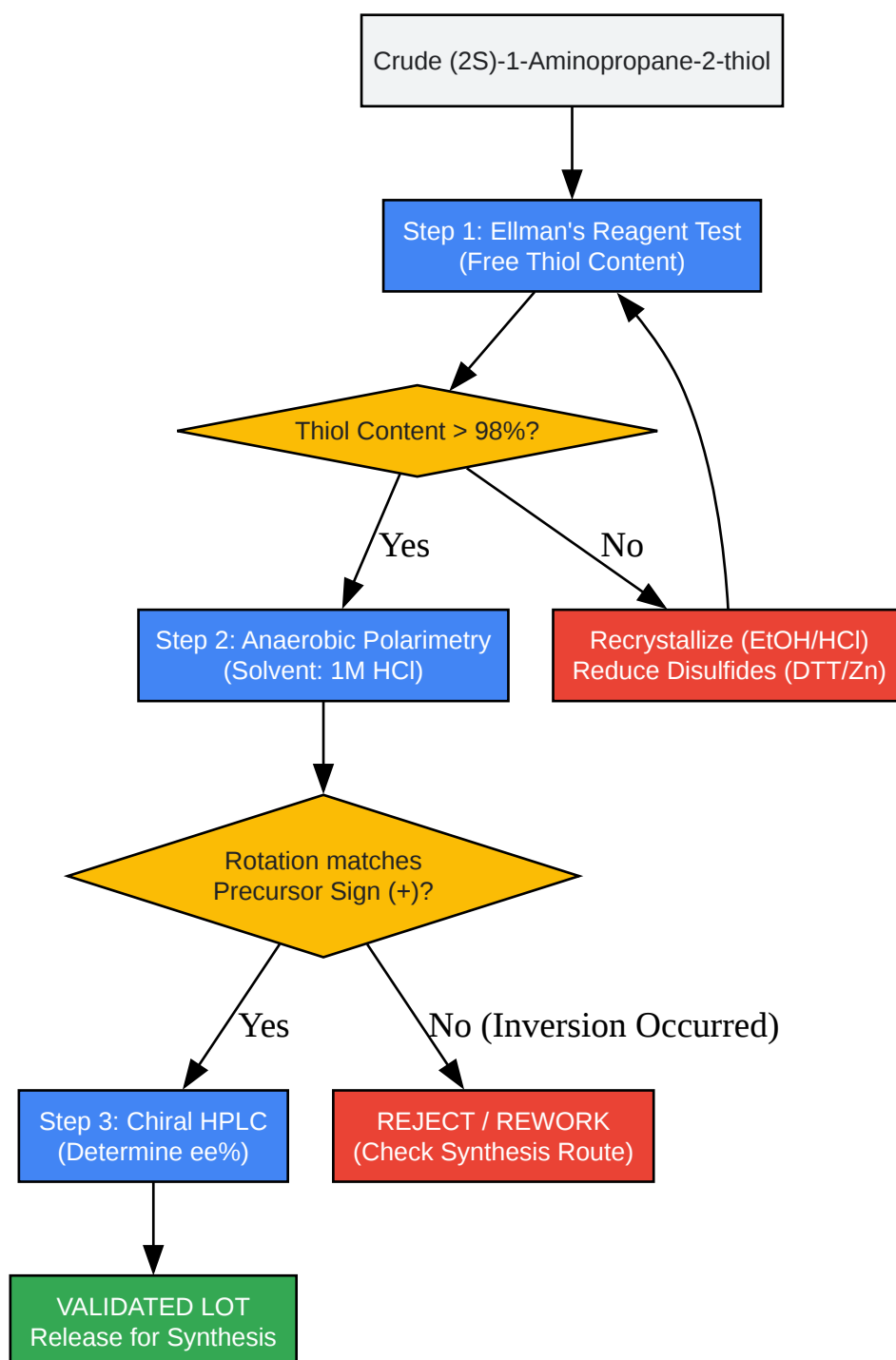
### The "Triad of Purity" Workflow

- Ellman's Assay: Quantifies free thiol (-SH) content. If , the optical rotation is invalid due to disulfide contamination.
- Chiral HPLC: The definitive metric for Enantiomeric Excess (ee%).
  - Column: Daicel Chiralpak AD-H or equivalent.

- Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).
- Derivatization:[6][7][8] Pre-column derivatization with OPA (o-Phthalaldehyde) is recommended for UV detection if the native UV absorption is weak.

## Visualization: Logic Flow for Quality Control

The following diagram illustrates the decision matrix for validating the (2S)-isomer.



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Caption: Quality Control Decision Matrix for Chiral Aminothiols. Note the "Loop" at Step 1 to address oxidative instability before assessing chirality.

## Comparative Assessment: Synthesis & Inversion

Why do reference values vary? The synthesis route dictates the stereochemical outcome.[9]

- Route A: From (S)-Alaninol via Aziridine (Wenker Synthesis)
  - Mechanism: (S)-Alcohol  
  
(S)-Sulfate  
  
(S)-Aziridine  
  
Ring opening with  
  
.
  - Outcome: Ring opening at the less substituted carbon (C1) yields 2-amino-1-propanethiol (Regioisomer). Ring opening at C2 yields 1-amino-2-propanethiol.
  - Stereochemistry: The aziridine formation is an intramolecular  
  
(Inversion). The ring opening is a second  
  
(Inversion). Result: Retention of Configuration ((S)-Thiol).
- Route B: From (S)-Propylene Oxide
  - Mechanism: (S)-Propylene Oxide +  
  
(S)-1-amino-2-propanol.
  - Conversion: Direct conversion of OH to SH often involves activation (Tosylation) followed by displacement.
  - Outcome: Single  
  
displacement causes Inversion.
  - Result: (S)-Alcohol yields (R)-Thiol.

Scientist's Note: If your measured rotation is negative (e.g.,

), suspect Route B was used, or the label is incorrect. The (S)-isomer should generally exhibit positive rotation in acidic media, correlating with the (S)-alcohol.

## References

- Sigma-Aldrich.(S)-(+)-1-Amino-2-propanol Product Specification.[Link](#)
- PubChem.**(2S)-1-Aminopropane-2-thiol** Compound Summary (CID 12469168).[Link](#)
- Thermo Fisher Scientific.(R)-(-)-2-Amino-1-propanol Analysis.[Link](#)
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